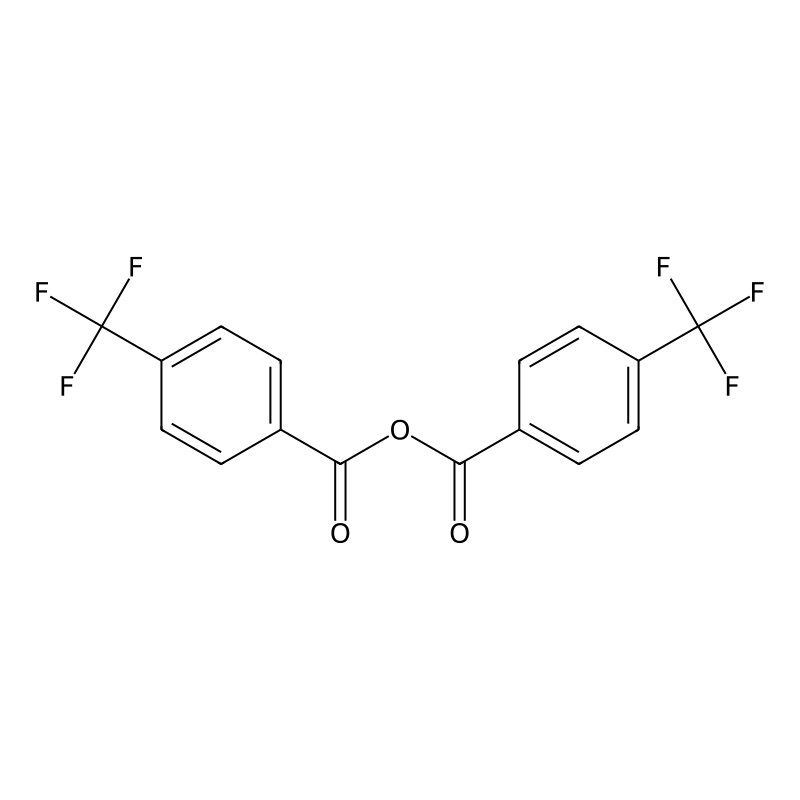4-(Trifluoromethyl)benzoic anhydride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Acylating agent: TFBA acts as a reactive acylating agent, readily transferring an acyl group (RCO-) to various nucleophiles. This property makes it valuable for synthesizing various organic compounds, including esters, amides, and ketones [, ].
- Introduction of a trifluoromethyl group: The presence of the trifluoromethyl (CF₃) group in TFBA offers several advantages. The CF₃ group is electron-withdrawing, influencing the reactivity of the molecule and introducing unique properties to the resulting product. It can enhance lipophilicity (fat solubility), metabolic stability, and resistance to enzymatic degradation [, ].
Here are some specific examples of TFBA's utilization in scientific research:
- Synthesis of bioactive molecules: TFBA is employed in the synthesis of diverse bioactive molecules, including pharmaceuticals, agrochemicals, and natural products. The introduction of the CF₃ group can improve the desired properties of these molecules, such as potency, selectivity, and bioavailability [, ].
- Modification of polymers: TFBA can be used to modify polymers, introducing the CF₃ group and altering their properties. This modification can enhance thermal stability, mechanical strength, and other desired characteristics [, ].
- Peptide coupling: TFBA finds application in peptide coupling reactions, facilitating the formation of amide bonds between amino acids. This is crucial for the synthesis of peptides and proteins with specific functionalities [, ].
4-(Trifluoromethyl)benzoic anhydride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzoic anhydride structure. Its molecular formula is , and it features a unique arrangement that enhances its reactivity and utility in organic synthesis. The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the compound's chemical behavior and interactions.
As TFBA is primarily used as a reagent, a specific mechanism of action is not applicable. Its role lies in transferring the trifluoromethyl-substituted benzoyl group to other molecules in acylation reactions. The mechanism of these reactions would depend on the specific nucleophile involved.
- Potential irritant: Anhydrides can be irritants to the skin, eyes, and respiratory system.
- Potential corrosive: Prolonged exposure or contact with concentrated solutions can cause skin or eye burns.
- Potential health effects: Limited data available, but long-term exposure to some anhydrides has been linked to respiratory problems.
- **Proper handling
Several methods have been developed for synthesizing 4-(Trifluoromethyl)benzoic anhydride:
- Direct Acylation: This method involves the reaction of 4-(Trifluoromethyl)benzoic acid with acetic anhydride or another acylating agent under acidic conditions.
- Mixed Anhydride Formation: The compound can be generated via the reaction of 4-(Trifluoromethyl)benzoic acid with a suitable reagent such as thionyl chloride followed by treatment with a carboxylic acid .
- Lactonization Reactions: Utilizing Lewis acids to promote the cyclization of carboxylic acids in the presence of 4-(Trifluoromethyl)benzoic anhydride has also been reported as an efficient synthesis route .
4-(Trifluoromethyl)benzoic anhydride finds applications primarily in organic synthesis:
- Synthesis of Esters: It is widely used for preparing various esters from alcohols and carboxylic acids.
- Lactone Formation: The compound facilitates the synthesis of lactones, which are important in pharmaceuticals and agrochemicals .
- Chemical Intermediates: It serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Studies on the interactions of 4-(Trifluoromethyl)benzoic anhydride with other chemical species indicate its role as a reactive electrophile. Its ability to form mixed anhydrides enhances its reactivity towards nucleophiles, making it valuable in various synthetic pathways. Research has shown that it can selectively activate certain substrates over others due to its electron-withdrawing trifluoromethyl group, which influences reaction selectivity and yields .
Several compounds share structural similarities with 4-(Trifluoromethyl)benzoic anhydride, each exhibiting unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Chlorobenzoic Anhydride | Aromatic Anhydride | Less electron-withdrawing; used in different reactions. |
| 3-Trifluoromethylbenzoic Anhydride | Aromatic Anhydride | Different position of trifluoromethyl group affects reactivity. |
| 4-(Difluoromethyl)benzoic Anhydride | Aromatic Anhydride | Weaker electron-withdrawing effect compared to trifluoromethyl group. |
| 2-Trifluoromethylbenzoic Anhydride | Aromatic Anhydride | Positioning alters sterics and electronic effects significantly. |
The unique electron-withdrawing capability of the trifluoromethyl group in 4-(Trifluoromethyl)benzoic anhydride enhances its reactivity compared to these similar compounds, making it particularly effective in selective reactions involving acylation and esterification.
XLogP3
GHS Hazard Statements
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (92.68%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard








